1,3,6,7-Tetrachloronaphthalene
Overview
Description
1,3,6,7-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of four chlorine atoms attached to the naphthalene ring at positions 1, 3, 6, and 7. This compound has a molecular formula of C10H4Cl4 and a molecular weight of 265.951 g/mol . Chlorinated naphthalenes, including this compound, are known for their persistence in the environment and potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3), at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-Tetrachloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially dechlorinated naphthalenes.
Substitution: Naphthalene derivatives with various functional groups.
Scientific Research Applications
1,3,6,7-Tetrachloronaphthalene has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and behavior of chlorinated naphthalenes.
Analytical Chemistry: The compound is utilized in the development of analytical methods for detecting chlorinated polycyclic aromatic hydrocarbons in environmental samples.
Material Science: It is investigated for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,6,7-Tetrachloronaphthalene involves its interaction with biological molecules and cellular pathways. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic-metabolizing enzymes. This activation leads to the induction of enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics. The compound’s chlorinated structure also contributes to its persistence and bioaccumulation in living organisms .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachloronaphthalene
- 2,3,6,7-Tetrachloronaphthalene
- 1,3,5,7-Tetrachloronaphthalene
Comparison
1,3,6,7-Tetrachloronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and environmental behavior. For example, 2,3,6,7-Tetrachloronaphthalene has a different chlorine substitution pattern, affecting its solubility and interactions with other molecules . The unique arrangement of chlorine atoms in this compound also impacts its binding affinity to biological receptors and its overall toxicity profile.
Properties
IUPAC Name |
1,3,6,7-tetrachloronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-1-5-2-9(13)10(14)4-7(5)8(12)3-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBRUKKSUUPNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204268 | |
Record name | 1,3,6,7-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-42-8 | |
Record name | Naphthalene, 1,3,6,7-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6,7-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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